Cas no 103438-89-7 (tert-Butyl(2-fluorophenoxy)dimethylsilane)
tert-Butyl(2-fluorophenoxy)dimethylsilane Chemical and Physical Properties
Names and Identifiers
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- Silane, (1,1-dimethylethyl)(2-fluorophenoxy)dimethyl-
- 1-(tert-Butyldimethylsilyl)oxy-2-fluorobenzene
- 103438-89-7
- 2-Fluorophenol, tertbutyldimethylsilyl ether
- tert-Butyl(2-fluorophenoxy)dimethylsilane
- tert-butyl-(2-fluorophenoxy)-dimethylsilane
- 2-Fluorophenol, TBDMS derivative
- 2-Fluorophenol, bis-TBDMS
- tert-Butyldimethylsilyl 2-fluorophenyl ether
- EN300-202954
- 2-Fluorophenol, t-butyldimethylsilyl ether
- SCHEMBL2500390
-
- MDL: MFCD27941061
- Inchi: 1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3
- InChI Key: XYCONJXQTVOVQQ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OC1C=CC=CC=1F
Computed Properties
- Exact Mass: 226.11897
- Monoisotopic Mass: 226.11891992g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
tert-Butyl(2-fluorophenoxy)dimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B811965-10mg |
tert-Butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811965-50mg |
tert-Butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B811965-100mg |
tert-Butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-202954-0.05g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 0.05g |
$97.0 | 2023-09-16 | |
| Enamine | EN300-202954-0.1g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 0.1g |
$144.0 | 2023-09-16 | |
| Enamine | EN300-202954-0.25g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 0.25g |
$206.0 | 2023-09-16 | |
| Enamine | EN300-202954-0.5g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 0.5g |
$391.0 | 2023-09-16 | |
| Enamine | EN300-202954-1.0g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-202954-2.5g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 2.5g |
$1008.0 | 2023-09-16 | |
| Enamine | EN300-202954-5.0g |
tert-butyl(2-fluorophenoxy)dimethylsilane |
103438-89-7 | 95% | 5.0g |
$1488.0 | 2023-02-28 |
tert-Butyl(2-fluorophenoxy)dimethylsilane Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on tert-Butyl(2-fluorophenoxy)dimethylsilane
Recent Advances in the Application of tert-Butyl(2-fluorophenoxy)dimethylsilane (CAS: 103438-89-7) in Chemical Biology and Pharmaceutical Research
The compound tert-Butyl(2-fluorophenoxy)dimethylsilane (CAS: 103438-89-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.
Recent studies have highlighted the role of tert-Butyl(2-fluorophenoxy)dimethylsilane as a key intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds. Fluorination is a critical strategy in drug design, as it can enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical agents. The unique structural features of this compound, including the tert-butyl and dimethylsilyl groups, contribute to its stability and reactivity under various synthetic conditions.
One of the most notable applications of tert-Butyl(2-fluorophenoxy)dimethylsilane is its use in the synthesis of protease inhibitors, which are pivotal in the treatment of diseases such as HIV and hepatitis C. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against viral proteases, with improved pharmacokinetic profiles compared to existing drugs. The study also emphasized the compound's role in facilitating the introduction of fluorine atoms at specific positions, thereby optimizing drug-target interactions.
In addition to its therapeutic potential, tert-Butyl(2-fluorophenoxy)dimethylsilane has been employed in the development of novel imaging agents for positron emission tomography (PET). Researchers have utilized its fluorinated moiety to create radiolabeled probes for the non-invasive detection of tumors and neurodegenerative diseases. A recent publication in ACS Chemical Biology detailed the synthesis of a fluorine-18 labeled derivative, which showed high specificity and uptake in preclinical models of glioblastoma.
From a mechanistic perspective, computational studies have shed light on the electronic and steric properties of tert-Butyl(2-fluorophenoxy)dimethylsilane that influence its reactivity. Density functional theory (DFT) calculations revealed that the tert-butyl group provides significant steric hindrance, which can be leveraged to control regioselectivity in multi-step synthetic pathways. These insights are invaluable for the design of new catalysts and reagents in asymmetric synthesis.
Despite these advancements, challenges remain in the large-scale production and purification of tert-Butyl(2-fluorophenoxy)dimethylsilane. Recent efforts have focused on optimizing synthetic protocols to improve yield and reduce environmental impact. For instance, a 2024 study in Green Chemistry proposed a solvent-free synthesis route using microwave irradiation, which achieved a 20% increase in yield while minimizing waste generation.
In conclusion, tert-Butyl(2-fluorophenoxy)dimethylsilane (CAS: 103438-89-7) represents a promising tool in chemical biology and pharmaceutical research, with applications ranging from drug development to diagnostic imaging. Ongoing research is expected to further elucidate its potential and address current limitations, paving the way for innovative therapeutic and diagnostic solutions.
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